molecular formula C16H15ClFN7O B2413861 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide CAS No. 1058204-70-8

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2413861
CAS No.: 1058204-70-8
M. Wt: 375.79
InChI Key: ZYEJPIMJZQZYMF-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound characterized by its triazolo[4,3-b]pyridazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to produce corresponding quinones.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogenation with palladium on carbon or iron/hydrochloric acid.

  • Substitution reactions could employ nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed:

  • Oxidation: Quinones or hydroquinones.

  • Reduction: Amines.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including enzyme inhibition.

  • Medicine: It is being explored for its therapeutic potential, particularly in the treatment of diseases such as cancer.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol

  • JNJ-38877605 (6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline)

  • 3-(1-methyl-5-nitro-1H-imidazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine

Uniqueness: This compound stands out due to its specific combination of functional groups and core structure, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN7O/c17-12-9-11(1-2-13(12)18)20-16(26)24-7-5-23(6-8-24)15-4-3-14-21-19-10-25(14)22-15/h1-4,9-10H,5-8H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEJPIMJZQZYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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